molecular formula C12H21ClO B3278307 Cyclohexanecarbonyl chloride, 4-pentyl-, trans- CAS No. 67589-90-6

Cyclohexanecarbonyl chloride, 4-pentyl-, trans-

Cat. No. B3278307
CAS RN: 67589-90-6
M. Wt: 216.75 g/mol
InChI Key: PPWKQEDYUMJFNK-UHFFFAOYSA-N
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Description

“Cyclohexanecarbonyl chloride, 4-pentyl-, trans-” is an organic compound with the chemical formula C12H21ClO . It is also known as “4-pentylcyclohexane-1-carbonyl chloride” and "Trans-4-pentylcyclohexylcarbonyl chloride" . It is a colorless liquid with a pungent odor .


Molecular Structure Analysis

The molecular weight of “Cyclohexanecarbonyl chloride, 4-pentyl-, trans-” is 216.74754 . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Cyclohexanecarbonyl chloride, 4-pentyl-, trans-” is a liquid at 20°C . It has a refractive index of 1.469 and a boiling point of 184°C . The density of this compound is 1.096 g/mL at 25°C . It can be dissolved in common organic solvents such as ethanol and dimethylformamide .

Safety and Hazards

“Cyclohexanecarbonyl chloride, 4-pentyl-, trans-” is classified as a combustible liquid (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . It should be stored under inert gas and in a well-ventilated place .

properties

IUPAC Name

4-pentylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKQEDYUMJFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarbonyl chloride, 4-pentyl-, trans-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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